3-Chloro-6-(2,4-difluorophenoxy)pyridazine
Overview
Description
3-Chloro-6-(2,4-difluorophenoxy)pyridazine is a chemical compound characterized by its unique molecular structure, which includes a pyridazine ring substituted with a chloro group and a difluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(2,4-difluorophenoxy)pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyridazine and 2,4-difluorophenol as the primary starting materials.
Coupling Reaction: A coupling reaction, such as the Suzuki-Miyaura cross-coupling, is employed to link the pyridazine ring with the difluorophenoxy group. This reaction requires a palladium catalyst and a suitable boronic acid derivative.
Purification: The resulting product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-(2,4-difluorophenoxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-Chloro-6-(2,4-difluorophenoxy)pyridazine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.
Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Chloro-6-(2,4-difluorophenoxy)pyridazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
3-Chloro-6-(2,4-difluorophenoxy)pyridazine is compared with other similar compounds to highlight its uniqueness:
3-Chloro-2,6-difluorophenol: This compound differs in its functional groups and reactivity.
3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)acrylonitrile: This compound has a different substitution pattern and reactivity profile.
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Properties
IUPAC Name |
3-chloro-6-(2,4-difluorophenoxy)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF2N2O/c11-9-3-4-10(15-14-9)16-8-2-1-6(12)5-7(8)13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDWBNZOBBQJMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342411 | |
Record name | 3-Chloro-6-(2,4-difluorophenoxy)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353258-85-2 | |
Record name | 3-Chloro-6-(2,4-difluorophenoxy)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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